![molecular formula C13H26N2O3S B7719206 N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide](/img/structure/B7719206.png)
N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of compounds known as sGC (soluble guanylate cyclase) stimulators, which have been found to have various biochemical and physiological effects. In
Wirkmechanismus
N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272 works by stimulating the soluble guanylate cyclase (sGC) enzyme, which is responsible for the production of cyclic guanosine monophosphate (cGMP). cGMP is a signaling molecule that plays a crucial role in various physiological processes, such as smooth muscle relaxation, platelet aggregation, and neurotransmission. By stimulating sGC, N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272 increases the production of cGMP, leading to vasodilation and other physiological effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272 has been found to have various biochemical and physiological effects. It has been shown to increase the production of cGMP, leading to vasodilation and decreased blood pressure. N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272 has also been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases. Additionally, N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272 has been found to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272 has several advantages for lab experiments. It is a highly pure compound that can be obtained in a relatively high yield. Additionally, N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272 has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272 in lab experiments. One limitation is that it is a relatively expensive compound, which may limit its use in some research settings. Additionally, N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272 has been found to have some off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for the study of N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272. One direction is the further exploration of its therapeutic potential in various diseases, such as pulmonary hypertension, inflammatory diseases, and neurodegenerative diseases. Additionally, there is a need for further research into the off-target effects of N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272, as well as the development of more specific sGC stimulators that may have fewer off-target effects. Finally, there is a need for further research into the mechanism of action of N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272 and its effects on various physiological processes.
Synthesemethoden
The synthesis of N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272 involves the reaction of tert-butylamine with N-cyclohexylmethylsulfonamide, followed by the reaction of the resulting product with ethyl chloroacetate. The final step involves the hydrolysis of the ethyl ester to form N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272. The overall yield of this synthesis method is around 50%, and the compound can be obtained in a highly pure form.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have vasodilatory effects, which make it a potential candidate for the treatment of pulmonary hypertension and other cardiovascular diseases. Additionally, N-(tert-butyl)-2-(N-cyclohexylmethylsulfonamido)acetamide 41-2272 has been found to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Eigenschaften
IUPAC Name |
N-tert-butyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3S/c1-13(2,3)14-12(16)10-15(19(4,17)18)11-8-6-5-7-9-11/h11H,5-10H2,1-4H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKIAQHAVCMMGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN(C1CCCCC1)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-2-[cyclohexyl(methylsulfonyl)amino]acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.